Isopropyl chloroacetate
Overview
Description
Isopropyl chloroacetate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a boiling point of approximately 149-150°C and a density of 1.096 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs such as naproxen and ketoprofen .
Mechanism of Action
Target of Action
Isopropyl chloroacetate is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
This compound is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that this compound is used in various synthetic methods involving different catalysts . These methods have the advantages of a simple process and low investment costs .
Result of Action
The result of this compound’s action can lead to irritation of the skin, eyes, and respiratory system . It is toxic if swallowed and can cause serious eye irritation . It is also flammable and can produce irritating, corrosive, and/or toxic gases when on fire .
Action Environment
This compound is a flammable liquid . Its vapors are heavier than air and can spread along the ground, collecting in low or confined areas . This can create explosion hazards indoors, outdoors, and in sewers . It is recommended to handle this compound only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Isopropyl chloroacetate can be synthesized through various methods, often involving the esterification of chloroacetic acid with isopropanol. Catalysts such as sulfonic acids (e.g., p-toluene-sulfonic acid), inorganic metal salts (e.g., zinc methanesulfonate), and ionic liquids (e.g., [(CH2)4SO3HPy]HSO4) are commonly used to improve the yield and efficiency of the reaction . Industrial production methods typically involve the use of concentrated sulfuric acid as a catalyst, although this method has drawbacks such as low yield and environmental pollution due to wastewater discharge .
Chemical Reactions Analysis
Isopropyl chloroacetate, being an ester, undergoes various chemical reactions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and isopropanol.
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted products.
Reduction: It can be reduced to form isopropyl acetate and hydrochloric acid. Common reagents used in these reactions include water, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl chloroacetate is used in various scientific research applications:
Chemistry: It serves as a reactant in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals.
Comparison with Similar Compounds
Isopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate and ethyl chloroacetate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl groups. This compound is unique in its use as an intermediate for specific pharmaceuticals and its relatively higher boiling point compared to its methyl and ethyl counterparts .
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Propyl chloroacetate
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Properties
IUPAC Name |
propan-2-yl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRWDBLLGYRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Record name | ISOPROPYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059316 | |
Record name | Isopropyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
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Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
Record name | ISOPROPYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
105-48-6 | |
Record name | ISOPROPYL CHLOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-48-6 | |
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Record name | Chloroacetic acid isopropyl ester | |
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Record name | ISOPROPYL CHLOROACETATE | |
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Record name | Acetic acid, 2-chloro-, 1-methylethyl ester | |
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Record name | Isopropyl chloroacetate | |
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Record name | Isopropyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ISOPROPYL CHLOROACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isopropyl chloroacetate?
A1: The molecular formula of this compound is C5H9ClO2, and its molecular weight is 136.58 g/mol.
Q2: What are the common synthetic methods for this compound?
A2: this compound is primarily synthesized through the esterification of chloroacetic acid and isopropanol. Research has explored a wide variety of catalysts to improve the efficiency of this reaction, including:
- Inorganic salts: Examples include ferric chloride [], sodium bisulfate [], potassium bisulfate [], and complex inorganic salts like Fe2(SO4)3-K2S2O8 [].
- Heteropoly acids: Phospho-tungstic acid [] and TiSiW12O40/TiO2 [] are examples of heteropoly acid catalysts.
- Solid superacids: Modified solid superacids like SO42-/TiO2-NiO [] and SO42-/TiO2-Al2O3 [] have been investigated.
- Metal sulfonates: Various metal sulfonates such as lanthanum dodecyl sulfate [], neodymium trifluoroacetate [], and potassium dodecatungstocobaltate (K5CoW12O40·3H2O) [] have demonstrated catalytic activity.
- Supported catalysts: Examples include SO42-/TiO2 solid superacid prepared with nanoparticle anatase titania powder [] and attapulgite clay-supported SO42--Al2O3 [].
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Infrared (IR) spectroscopy is frequently employed to characterize this compound []. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide additional structural information.
Q4: What is known about the vapor-liquid equilibrium of this compound?
A4: Research has investigated the vapor-liquid equilibrium of this compound in binary systems with isopropanol, cyclohexane, and benzene at 101.3 kPa []. The data was analyzed using thermodynamic models like NRTL, Wilson, and UNIQUAC to understand the interaction parameters and excess Gibbs energy of these systems.
Q5: What are the solubility characteristics of this compound?
A5: this compound is typically immiscible with water but soluble in organic solvents like cyclohexane and benzene. Its solubility in different solvents is influenced by factors like temperature and the nature of the solvent.
Q6: What are the primary applications of this compound?
A6: this compound serves as a versatile building block in organic synthesis. Some of its key applications include:
- Synthesis of pharmaceuticals: It acts as a crucial starting material in the synthesis of drugs like meloxicam and piroxicam [].
- Production of other esters: this compound can be further reacted to synthesize other valuable esters, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles [].
Q7: How does the choice of catalyst impact the synthesis of this compound?
A7: The choice of catalyst significantly influences the yield, purity, and environmental impact of this compound synthesis. For instance:
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